Trifloxystrobine

Vue d'ensemble

Description

Trifloxystrobin is a synthetic fungicide belonging to the strobilurin class. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables. Trifloxystrobin is known for its low aqueous solubility and low volatility, making it less likely to leach into groundwater . It is highly effective against various pathogens, including those causing powdery mildew, rust, and leaf spot .

Mécanisme D'action

Target of Action

Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including trifloxystrobin, is located in the mitochondrial respiration pathway .

Mode of Action

Trifloxystrobin interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making trifloxystrobin a potent inhibitor of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by trifloxystrobin is the mitochondrial respiration pathway . By inhibiting this pathway, trifloxystrobin prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .

Pharmacokinetics

It is known that trifloxystrobin has a low aqueous solubility and a low volatility .

Result of Action

The result of trifloxystrobin’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by trifloxystrobin include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .

Action Environment

It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .

Applications De Recherche Scientifique

Trifloxystrobin has numerous applications in scientific research, particularly in agriculture and environmental studies. It is extensively used to study the control of fungal diseases in crops such as apples, cucumbers, potatoes, and tomatoes . Research also focuses on its residue distribution and dissipation in paddy fields, assessing its safety and efficacy .

In addition to agricultural applications, trifloxystrobin is used in environmental studies to understand its impact on non-target organisms and ecosystems. Its low toxicity to honeybees and earthworms makes it a subject of interest in studies on sustainable agriculture .

Analyse Biochimique

Biochemical Properties

Trifloxystrobin interacts with various enzymes and proteins in biochemical reactions. It enhances virus susceptibility in zebrafish through the initiation of autophagy

Cellular Effects

Trifloxystrobin has significant effects on various types of cells and cellular processes. It influences cell function by initiating autophagy, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Trifloxystrobin exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is still being studied.

Dosage Effects in Animal Models

The effects of Trifloxystrobin vary with different dosages in animal models. Studies have shown that it enhances virus susceptibility in zebrafish

Metabolic Pathways

Trifloxystrobin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

The synthesis of trifloxystrobin involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of an inorganic alkaline solution and an organic solvent . The reaction is catalyzed by an etherification catalyst, followed by liquid separation, recrystallization, and drying to obtain trifloxystrobin .

Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. An improved process involves using less expensive raw materials and reagents, such as N-bromo succinamide for bromination, and maintaining rigorous dry conditions for Grignard reactions .

Analyse Des Réactions Chimiques

Trifloxystrobin undergoes various chemical reactions, including:

Oxidation: Trifloxystrobin can be oxidized to form its metabolites, such as CGA 321113.

Photoisomerization: Under artificial sunlight, trifloxystrobin can isomerize into an equilibrium mixture of four isomers.

Hydrolysis: In aqueous environments, trifloxystrobin can hydrolyze, leading to the formation of different degradation products.

Common reagents used in these reactions include oxidizing agents, light sources for photoisomerization, and water for hydrolysis. The major products formed from these reactions are various metabolites and isomers of trifloxystrobin .

Comparaison Avec Des Composés Similaires

Trifloxystrobin is part of the strobilurin class of fungicides, which includes compounds such as azoxystrobin, pyraclostrobin, and kresoxim-methyl . These compounds share a similar mode of action, targeting mitochondrial respiration in fungi. trifloxystrobin is unique in its specific chemical structure, which contributes to its distinct spectrum of activity and environmental behavior .

Azoxystrobin: Known for its broad-spectrum activity and systemic properties.

Pyraclostrobin: Often used in combination with other fungicides for enhanced efficacy.

Kresoxim-methyl: Effective against a wide range of fungal pathogens but with different environmental persistence.

Trifloxystrobin’s low volatility and low aqueous solubility make it less likely to leach into groundwater, distinguishing it from some of its counterparts .

Propriétés

Numéro CAS |

141517-21-7 |

|---|---|

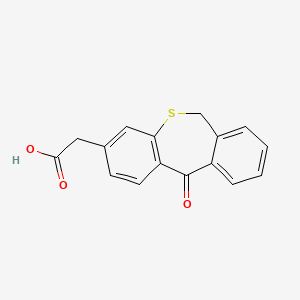

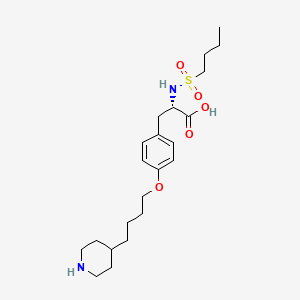

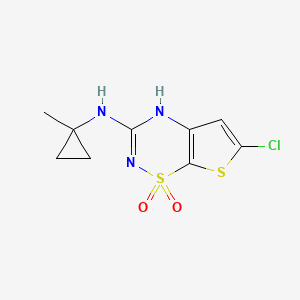

Formule moléculaire |

C20H19F3N2O4 |

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18+ |

Clé InChI |

ONCZDRURRATYFI-KEEMFBDKSA-N |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

SMILES isomérique |

C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |

SMILES canonique |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

Apparence |

Solid powder |

Point d'ébullition |

approximately 312 °C |

Color/Form |

White powder |

Densité |

1.36 g/mL at 21 °C |

Point d'éclair |

>70.00 °C (>158.00 °F) |

melting_point |

72.9 °C |

Key on ui other cas no. |

141517-21-7 |

Description physique |

White odorless solid; [Merck Index] |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/ No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/ No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/ |

Solubilité |

In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)- CGA-279202 trifloxy-strobin trifloxystrobin |

Pression de vapeur |

0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of trifloxystrobin?

A1: Trifloxystrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.

Q2: What is the molecular formula and weight of trifloxystrobin?

A3: The molecular formula of trifloxystrobin is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []

Q3: How does trifloxystrobin behave under different environmental conditions?

A4: Research shows that trifloxystrobin undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []

Q4: What is being done to improve the formulation of trifloxystrobin?

A5: Scientists are exploring methods to improve trifloxystrobin formulation to enhance its efficacy and stability. One approach involves developing a trifloxystrobin suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []

Q5: What types of fungal diseases can trifloxystrobin effectively control?

A6: Trifloxystrobin demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []

Q6: How does the timing of trifloxystrobin application affect its efficacy?

A8: Research on Cercospora leaf spot in sugar beets indicates that applying trifloxystrobin earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []

Q7: Is there a risk of resistance development to trifloxystrobin in plant pathogens?

A9: Yes, like many other fungicides, prolonged and repeated use of trifloxystrobin can lead to the development of resistance in target fungal populations. Studies have already identified trifloxystrobin-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of trifloxystrobin. [, ]

Q8: What analytical methods are used to detect and quantify trifloxystrobin residues?

A12: Several analytical methods have been developed and validated for the detection and quantification of trifloxystrobin and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]

Q9: What is the environmental fate of trifloxystrobin?

A13: Trifloxystrobin can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including trifloxystrobin acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of trifloxystrobin and its metabolites on ecosystems and non-target organisms.

Q10: What is the toxicity of trifloxystrobin to aquatic organisms?

A14: Studies have shown that trifloxystrobin can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to trifloxystrobin can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing trifloxystrobin usage to minimize its potential impact on aquatic environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

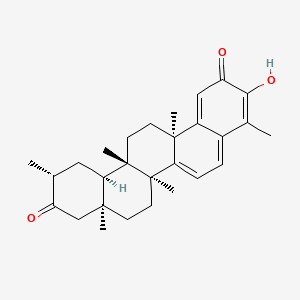

![(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1683170.png)